molecular formula C15H16N6O2S B13807202 3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile

Cat. No.: B13807202
M. Wt: 344.4 g/mol
InChI Key: KMXFGBWCFQIJPQ-UHFFFAOYSA-N
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Description

This compound, commonly known as Disperse Blue 102 (CAS 12222-97-8), is a diazo dye primarily used for coloring synthetic fibers like acetate and polyester. Its IUPAC name reflects its structural features: a central aniline derivative substituted with a nitrothiazole diazenyl group and a propanenitrile side chain. Key properties include a molecular weight of 365.4 g/mol, boiling point of 597.4 °C, and a density of 1.43 g/cm³ . Its synthesis involves coupling reactions between N-ethyl-3-methylaniline derivatives and 5-nitrothiazole diazonium salts, typically in acetonitrile with triethylamine as a base .

Properties

Molecular Formula

C15H16N6O2S

Molecular Weight

344.4 g/mol

IUPAC Name

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C15H16N6O2S/c1-3-20(8-4-7-16)12-5-6-13(11(2)9-12)18-19-15-17-10-14(24-15)21(22)23/h5-6,9-10H,3-4,8H2,1-2H3

InChI Key

KMXFGBWCFQIJPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile typically involves multiple steps. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under acidic conditions.

    Diazotization: The thiazole derivative is then subjected to diazotization using nitrous acid, forming the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with an aniline derivative to form the azo compound.

    Nitration: The final step involves the nitration of the azo compound to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the aniline moiety.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other substituents at specific positions.

Scientific Research Applications

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the presence of the thiazole ring.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors in biological systems.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Disperse Blue 106 (CAS 68516-81-4)

  • Structure: Features a 2-(ethylamino)ethanol side chain instead of propanenitrile.
  • Properties: Molecular weight = 365.4 g/mol (same as Disperse Blue 102), but the hydroxyl group in ethanol increases polarity, enhancing solubility in polar solvents.
  • Applications: Similar dyeing applications but may exhibit differences in fiber affinity due to the hydrophilic ethanol group .

Disperse Blue 124 (CAS 15141-18-1)

  • Structure : Contains an ethyl acetate ester group.
  • Properties : The ester moiety introduces hydrolytic instability under alkaline conditions, limiting its use in high-pH environments. Molecular weight = 379.4 g/mol , slightly higher than Disperse Blue 102 .

3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile

  • Structure : Chlorine substituent at the 2-position of the aniline ring.
  • Impact : The electron-withdrawing chlorine increases the compound’s stability toward UV degradation but may reduce dye uptake on hydrophobic fibers due to decreased electron density .

3-[N-ethyl-4-[(2,4,6-tribromophenyl)diazenyl]anilino]propanenitrile

  • Structure : Tribromophenyl group replaces nitrothiazole.
  • Properties : Bromine atoms significantly increase molecular weight (~517 g/mol) and improve flame retardancy. However, the bulky bromine substituents reduce solubility in common organic solvents .

Disperse Blue 360 (CAS 70693-64-0)

  • Structure : N,N-diethyl substitution instead of N-ethyl-propanenitrile.
  • Properties: Molecular weight = 319.38 g/mol, lower than Disperse Blue 102. The diethyl group enhances hydrophobicity, making it suitable for dyeing non-polar synthetic fibers like polypropylene .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Disperse Blue 102 C₁₅H₁₉N₅O₄S 365.4 Propanenitrile, nitrothiazole High thermal stability, 597.4 °C boiling pt
Disperse Blue 106 C₁₅H₁₉N₅O₄S 365.4 2-(Ethylamino)ethanol Enhanced polarity, hydrophilic
Disperse Blue 124 C₁₇H₂₁N₅O₅S 379.4 Ethyl acetate Alkaline hydrolysis sensitivity
3-[2-chloro-4-(nitrothiazolyl)..] C₁₄H₁₂ClN₅O₂S 349.8 Chlorine at aniline 2-position UV-stable, reduced dye uptake
Disperse Blue 360 C₁₄H₁₇N₅O₂S 319.4 N,N-diethyl Hydrophobic, polypropylene dyeing

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